

Foundational Studies on Aticaprant (LY-2456302): A Technical Guide

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Compound of Interest

Compound Name: Aticaprant

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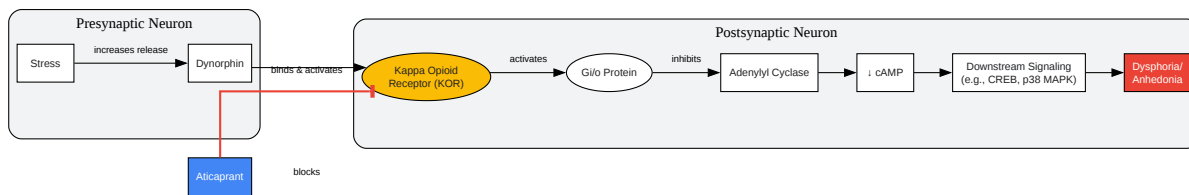
Introduction

Aticaprant (also known as LY-2456302, CERC-501, and JNJ-67953964) is a selective, orally bioavailable kappa-opioid receptor (KOR) antagonist that was investigated for the treatment of major depressive disorder (MDD) and other conditions.^{[1][2]} The rationale for its development stems from the hypothesis that antagonism of the KOR, a key component of the endogenous opioid system, could alleviate symptoms of depression, particularly anhedonia, by modulating stress and reward pathways. This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies that characterized the pharmacology and therapeutic potential of **Aticaprant**.

Mechanism of Action: Selective Kappa-Opioid Receptor Antagonism

Aticaprant functions as a potent and selective antagonist of the KOR. The endogenous ligand for the KOR is dynorphin, which, upon binding, is associated with dysphoria, stress, and anti-reward states. By blocking the action of dynorphin at the KOR, **Aticaprant** is hypothesized to mitigate these negative affective states.

Signaling Pathway of KOR Antagonism by Aticaprant



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Figure 1: Aticaprant blocks the dynorphin/KOR signaling pathway.

Pharmacological Profile

Pharmacodynamics

Aticaprant exhibits high affinity and selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1] Preclinical and clinical studies have demonstrated its ability to engage and occupy KORs in the brain at clinically relevant doses.[1]

Table 1: In Vitro Receptor Binding Affinity of **Aticaprant**

Receptor	Binding Affinity (K _i , nM)	Selectivity vs. KOR
Kappa-Opioid Receptor (KOR)	0.81	-
Mu-Opioid Receptor (MOR)	24.0	~30-fold
Delta-Opioid Receptor (DOR)	155	~191-fold

Source: Wikipedia.[1]

Table 2: In Vivo Kappa-Opioid Receptor Occupancy in Humans (PET Imaging)

Aticaprant Dose	Time Post-Dose	Receptor Occupancy (%)
0.5 mg	2.5 hours	35
10 mg	2.5 hours	94
0.5 mg	24 hours	19
25 mg	24 hours	82

Source: Wikipedia.[\[1\]](#)

Pharmacokinetics

Aticaprant is characterized by rapid oral absorption and a half-life that supports once-daily dosing.[\[1\]](#)

Table 3: Pharmacokinetic Properties of **Aticaprant** in Healthy Subjects

Parameter	Value
Oral Bioavailability	25%
Time to Maximum Concentration (Tmax)	1-2 hours
Elimination Half-life	30-40 hours

Source: Wikipedia.[\[1\]](#)

Preclinical Studies

A battery of preclinical studies in animal models provided the initial evidence for the antidepressant and anxiolytic-like effects of **Aticaprant**.

Experimental Protocols

Forced Swim Test (Mouse Model of Depression)

The forced swim test is a behavioral assay used to screen for antidepressant-like activity. The protocol generally involves:

- Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure: Mice are placed in the water-filled cylinder for a 6-minute session.
- Data Analysis: The duration of immobility (floating passively) during the last 4 minutes of the session is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

Ethanol Self-Administration (Rat Model of Alcohol Use Disorder)

This operant conditioning paradigm assesses the reinforcing properties of ethanol and the potential of a compound to reduce alcohol consumption. A common protocol for alcohol-preferring rats includes:

- Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
- Training: Rats are trained to press a lever to receive a liquid reward. Initially, a sucrose solution is used, which is gradually replaced with an ethanol solution (e.g., 10-15% v/v).
- Testing: Once stable self-administration is achieved, the effect of **Aticaprant** (administered systemically) on the number of lever presses for ethanol is measured compared to a vehicle control.

Clinical Development

Aticaprant progressed through Phase I and II clinical trials for major depressive disorder.

While early studies showed some promising signals, the development for MDD was ultimately discontinued due to a lack of efficacy in Phase III trials.^[1]

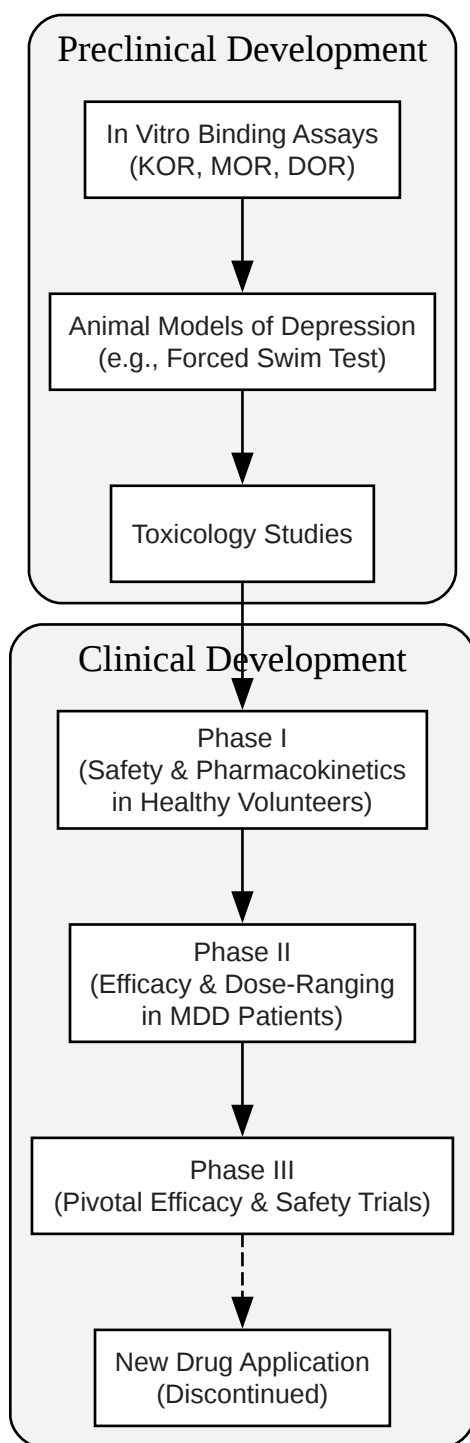
Phase 2 Clinical Trial in Major Depressive Disorder

A key Phase 2 study evaluated the efficacy and safety of **Aticaprant** as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressants.

Table 4: Summary of a Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of **Aticaprant** in MDD

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, with a placebo lead-in period.
Participants	Adults (18-65 years) with a DSM-5 diagnosis of MDD and an inadequate response to at least one SSRI or SNRI.
Intervention	Aticaprant (10 mg/day) or placebo, administered as an adjunct to ongoing antidepressant treatment for 6 weeks.
Primary Outcome	Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Key Results	Aticaprant showed a statistically significant, but modest, improvement in MADRS scores compared to placebo. [3] [4]
Safety	Aticaprant was generally well-tolerated, with the most common adverse events being headache, diarrhea, and nausea. [5] [6]

Experimental Workflows



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Figure 2: Aticaprant's drug development workflow.

Human Experimental Medicine Studies

To further understand the mechanism of action of **Aticaprant** in humans, several experimental medicine studies were conducted.

Positron Emission Tomography (PET) Imaging

PET imaging was used to quantify the in-vivo occupancy of KORs by **Aticaprant** in the human brain.

- Radiotracer: A radiolabeled ligand specific for the KOR, such as [11C]LY2459989, is administered intravenously.[\[7\]](#)[\[8\]](#)
- Imaging: PET scans are acquired at baseline (before **Aticaprant** administration) and at various time points after a single oral dose of **Aticaprant**.
- Data Analysis: The reduction in the binding of the radiotracer after **Aticaprant** administration is used to calculate the percentage of KORs occupied by the drug.

Pupillometry

Pupillometry was employed to assess the functional antagonism of opioid receptors. Fentanyl, a MOR agonist, causes pupil constriction (miosis). The ability of **Aticaprant** to block this effect indicates its activity at the MOR.

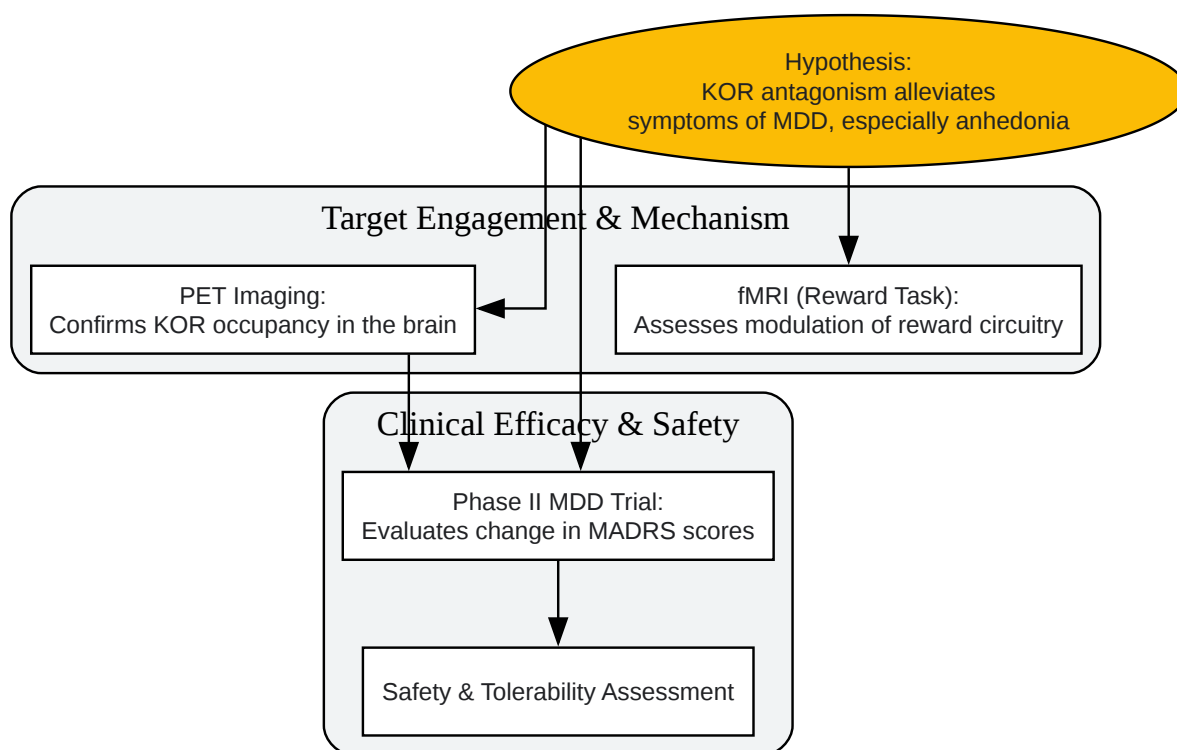
- Procedure: Pupil diameter is measured using a pupillometer at baseline. Fentanyl is then administered intravenously, and pupil diameter is measured again to quantify miosis. In subsequent sessions, **Aticaprant** is administered orally prior to the fentanyl challenge.
- Data Analysis: The degree to which **Aticaprant** attenuates fentanyl-induced miosis provides a measure of its in-vivo MOR antagonism.[\[9\]](#) Studies showed that **Aticaprant** dose-dependently blocked fentanyl-induced miosis at higher doses (25 mg and 60 mg), with minimal to no blockade at lower doses (4-10 mg).[\[1\]](#)[\[9\]](#)

Functional Magnetic Resonance Imaging (fMRI)

fMRI was used to investigate the effects of **Aticaprant** on brain circuits involved in reward processing, which are often dysregulated in anhedonia.

- **Paradigm:** Participants perform a task, such as the Monetary Incentive Delay (MID) task, while undergoing fMRI. The MID task probes neural responses to the anticipation and receipt of rewards.
- **Intervention:** Participants are treated with **Aticaprant** or placebo for a specified period.
- **Data Analysis:** Changes in the blood-oxygen-level-dependent (BOLD) signal in brain regions of interest (e.g., the ventral striatum) during reward anticipation are compared between the **Aticaprant** and placebo groups. One study found that **Aticaprant** increased ventral striatal activation during reward anticipation in individuals with anhedonia.^{[3][10]}

Logical Relationships in Aticaprant's Clinical Investigation



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Figure 3: Logical flow of **Aticaprant**'s clinical investigation.

Conclusion

Aticaprant is a well-characterized selective KOR antagonist that demonstrated target engagement in the human brain and showed some signals of efficacy in early clinical trials for major depressive disorder. Despite a strong preclinical rationale and evidence of target engagement, **Aticaprant** ultimately failed to demonstrate sufficient efficacy in Phase III trials for MDD, leading to the discontinuation of its development for this indication.^[1] The foundational studies summarized in this guide provide valuable insights into the pharmacology of KOR antagonists and the complexities of developing novel treatments for psychiatric disorders.

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